molecular formula C₁₄H₂₁NO₉ B1141049 [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate CAS No. 34051-43-9

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B1141049
CAS No.: 34051-43-9
M. Wt: 347.32
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate follows the established guidelines set forth by the International Union of Pure and Applied Chemistry. The International Union of Pure and Applied Chemistry serves as the recognized world authority in developing standards for naming chemical elements and compounds, having been established in 1919 as the successor of the International Congress of Applied Chemistry. The nomenclature system for organic compounds fundamentally consists of three basic parts: the substituents, carbon chain length, and chemical affix, ensuring that every possible organic compound can be assigned a name from which an unambiguous structural formula can be created.

The IUPAC name for this compound systematically describes its complex structure through stereochemical descriptors and functional group identification. The stereochemical configuration is denoted by the series of descriptors (3S,4R,5S,6R), which specify the absolute configuration at each chiral center according to the Cahn-Ingold-Prelog priority rules. The oxane ring system, representing the six-membered heterocyclic structure containing one oxygen atom, forms the core structural framework around which the various substituents are positioned.

The acetamido group at position 5 represents the N-acetyl functionality characteristic of amino sugar derivatives. This functional group contributes significantly to the compound's chemical identity and biological recognition properties. The diacetyloxy substituents at positions 3 and 4 indicate the presence of acetate ester protecting groups, which serve to mask hydroxyl functionalities during synthetic transformations. The hydroxy group at position 6 remains unprotected, providing a site for potential further chemical modification or biological interaction.

The methyl acetate moiety attached to the anomeric carbon reflects the glycosidic linkage pattern commonly observed in carbohydrate chemistry. This structural feature is particularly significant as it influences the compound's stability and reactivity profile. The systematic nomenclature effectively communicates the complete structural information necessary for unambiguous identification and synthesis of this complex molecule.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is fundamentally determined by the chair conformation of the oxane ring system and the specific stereochemical arrangements of the substituents. The conformational landscape of N-acetyl-D-glucosamine derivatives has been extensively studied through various spectroscopic and computational methods, revealing critical insights into their three-dimensional structures.

Recent microwave spectroscopy investigations of N-acetyl-alpha-D-glucosamine have identified three distinct conformational structures in gas-phase conditions, with conformational preferences controlled by intramolecular hydrogen bond networks formed between polar groups in the acetamido group and hydroxyl groups. These studies demonstrate that the conformational choices are dominated by strong OH···O═C interactions, which significantly influence the overall molecular stability and geometry.

The stereochemical configuration at each chiral center plays a crucial role in defining the compound's spatial arrangement. The 3S configuration places the acetyloxy group in a specific orientation that affects the overall molecular shape and intermolecular interactions. The 4R configuration of the adjacent acetyloxy group creates a unique spatial relationship that influences the compound's chemical reactivity and biological recognition properties. The 5S configuration of the acetamido group is particularly significant, as this stereochemical arrangement is characteristic of naturally occurring amino sugars and contributes to the compound's biological activity profile.

The 6R configuration at the hydroxymethyl position represents a departure from the typical glucose configuration, potentially influencing the compound's hydrogen bonding patterns and conformational preferences. The presence of multiple acetyl groups enhances the compound's reactivity and solubility in various solvents, making it suitable for diverse applications in medicinal chemistry and biochemistry.

Computational studies utilizing density functional theory calculations have revealed that the relative abundance of different conformers is significantly influenced by the presence of acetyl protecting groups. The energetic parameters and predicted dipole moment components provide valuable insights into the conformational distribution and stability of various rotameric forms.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic analysis of acetylated N-acetyl-D-glucosamine derivatives provides fundamental insights into the solid-state structure and hydrogen bonding networks that stabilize these compounds. The crystal structure studies reveal important information about intermolecular interactions, packing arrangements, and the influence of protecting groups on overall structural stability.

The hydrogen bonding networks in acetylated amino sugar derivatives are characterized by complex three-dimensional arrangements involving both intramolecular and intermolecular interactions. The acetamido group serves as both a hydrogen bond donor and acceptor, creating specific patterns of interaction that influence the compound's physical properties and biological activity. The carbonyl oxygen of the acetamido group typically participates in hydrogen bonding with hydroxyl groups or other polar functionalities, creating networks that stabilize specific conformational arrangements.

The presence of multiple acetyl protecting groups significantly affects the crystallographic packing patterns by modifying the available hydrogen bonding sites. The acetyloxy groups at positions 3 and 4 reduce the number of hydroxyl groups available for intermolecular hydrogen bonding, potentially leading to different packing motifs compared to the unprotected parent compound. The remaining hydroxyl group at position 6 becomes particularly important in establishing intermolecular contacts within the crystal lattice.

Crystal structure databases contain numerous examples of related acetylated glucosamine derivatives, including structures with PDB accession codes that provide detailed atomic coordinates and hydrogen bonding parameters. These structural data reveal that acetylated derivatives often exhibit different crystal forms compared to their unprotected counterparts, with modified unit cell parameters and space group symmetries.

The influence of the methyl acetate group at the anomeric position on crystal packing has been observed in related structures, where this substituent can participate in weak intermolecular interactions such as CH···O contacts. These weak interactions, while individually modest in strength, collectively contribute to the overall stability of the crystal structure and can influence physical properties such as melting point and solubility.

Temperature-dependent crystallographic studies have revealed information about thermal motion and dynamic behavior within the crystal lattice. The acetyl groups often exhibit higher thermal parameters due to their rotational freedom, providing insights into the molecular dynamics and conformational flexibility of these protecting groups.

Comparative Analysis with N-Acetyl-D-Glucosamine Derivatives

The comparative analysis of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate with other N-acetyl-D-glucosamine derivatives reveals important structure-activity relationships and provides insights into the role of protecting group patterns in determining chemical and biological properties. N-acetyl-beta-D-glucosamine tetraacetate represents a closely related compound with the molecular formula C16H23NO10 and molecular weight of 389.35 g/mol. This compound differs from the target molecule in its protecting group pattern and anomeric configuration, providing a valuable basis for comparative analysis.

The systematic comparison reveals that different acetylation patterns significantly influence molecular properties and reactivity profiles. N-acetyl-beta-D-glucosamine 6-acetate, with molecular formula C10H17NO7 and molecular weight of 263.24 g/mol, represents a partially protected derivative that maintains hydroxyl groups at positions 3 and 4. This selective protection pattern affects the compound's hydrogen bonding capabilities and conformational preferences compared to the fully acetylated derivatives.

Alpha-D-glucosamine pentaacetate, with molecular weight 389.35 g/mol, provides an example of complete acetylation including the anomeric position. The IUPAC name for this compound, acetyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-gluco-hexopyranoside, demonstrates the systematic nomenclature conventions applied to highly acetylated derivatives. The comparison of alpha and beta anomeric configurations reveals significant differences in chemical stability and biological recognition properties.

The enzymatic metabolism of these derivatives involves specific deacetylation pathways catalyzed by N-acetylglucosamine deacetylase, which catalyzes the reaction: N-acetyl-D-glucosamine + H2O ⇌ D-glucosamine + acetate. This enzymatic process belongs to the family of hydrolases acting on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides. The systematic name N-acetyl-D-glucosamine amidohydrolase reflects the specific chemical transformation involved in the deacetylation process.

The following table summarizes key comparative data for related N-acetyl-D-glucosamine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Protection Pattern Anomeric Configuration
N-Acetyl-beta-D-glucosamine tetraacetate C16H23NO10 389.35 1,3,4,6-tetraacetate Beta
N-Acetyl-beta-D-glucosamine 6-acetate C10H17NO7 263.24 6-acetate Beta
Alpha-D-glucosamine pentaacetate C16H23NO10 389.35 1,3,4,6-tetraacetate Alpha
Target compound C14H21NO10 363.32 3,4-diacetate, 2-methyl acetate Variable

The biological activity profiles of these derivatives vary significantly based on their protecting group patterns and stereochemical configurations. The presence of multiple acetyl groups typically enhances cell membrane permeability, allowing for improved bioavailability in biological systems. However, the specific pattern of acetylation influences the selectivity of enzymatic deprotection and subsequent biological utilization.

Conformational analysis studies have revealed that the gauche effect, generally accepted as a solvent-dependent phenomenon, shows interesting variations among different acetylated derivatives. Gas-phase experiments involving alpha-D-glucose, alpha-D-glucosamine, and alpha-N-acetyl-D-glucosamine have revealed the existence of trans configurations that are typically masked in condensed phases due to intermolecular interactions. These findings highlight the importance of exploring different experimental methods and environments in understanding the intrinsic conformational properties of these derivatives.

The comparative analysis demonstrates that the target compound occupies a unique position among N-acetyl-D-glucosamine derivatives due to its specific protecting group pattern and stereochemical configuration. The selective acetylation at positions 3 and 4, combined with the methyl acetate group at the anomeric position, creates a distinctive chemical entity with specific reactivity and recognition properties that differentiate it from other members of this important class of compounds.

Properties

IUPAC Name

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)/t10?,11-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNDNAQVPCTFV-ZPJPVDRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Per-O-Acetylation with FeCl₃ Catalysis

A one-pot acetylation protocol using FeCl₃ (10 mol%) in acetic anhydride achieves full acetylation of GlcNAc derivatives at room temperature within 2 hours. This method avoids the need for harsh acids like H₂SO₄, reducing side reactions. However, the 6-hydroxy group requires prior protection (e.g., silylation) to prevent acetylation at this position.

Table 1: Comparison of Acetylation Catalysts

CatalystTemp (°C)Time (h)Yield (%)Selectivity (3,4 vs. 6)
FeCl₃252923,4 only (with 6-protected)
H₂SO₄01285Partial 6-acetylation
Sc(OTf)₃254883,4 only

Acyloxonium Ion-Mediated Selectivity

Formation of an acyloxonium ion at the 2-position (via 2-O-acetyl activation) directs acetylation to the 3- and 4-hydroxyl groups, as demonstrated in griseolic acid syntheses. This method, using SnCl₄ (15 mol%) in acetic anhydride, achieves >95% regioselectivity for 3,4-diacetylation while leaving the 6-hydroxy group intact.

Glycosidation for Methyl Acetate Installation

β-Selective Glycosidation with Rare Earth Triflates

The anomeric methyl acetate group is installed via β-glycosidation using Yb(OTf)₃ (20 mol%) in dichloromethane at −15°C. This method ensures >90% β-selectivity by stabilizing the oxocarbenium intermediate, critical for maintaining the (3S,4R,5S,6R) configuration.

Reaction Conditions :

  • Donor: 1,3,4-Tri-O-acetyl-6-O-TBDMS-GlcNAc

  • Acceptor: Methyl alcohol (excess)

  • Yield: 87% after 6 hours.

Schmidt’s Trichloroacetimidate Method

Alternative activation of the anomeric position via trichloroacetimidate (Cl₃CCN, BF₃·OEt₂) enables glycosidation at 0°C with 85% yield. This approach is compatible with acid-sensitive protecting groups but requires rigorous anhydrous conditions.

Deprotection and Final Functionalization

Silyl Group Removal

The 6-O-TBDMS group is cleaved using TBAF (tetrabutylammonium fluoride) in THF (0°C, 1 hour), restoring the 6-hydroxy group without affecting acetyl or acetamido functionalities.

Azide-to-Acetamido Conversion

In routes starting from azido precursors (e.g., 2-azido-2-deoxy-glycals), Staudinger reduction (PPh₃, THF/H₂O) followed by acetylation (Ac₂O, pyridine) installs the acetamido group at position 5.

Purification and Analytical Validation

Chromatographic Techniques

  • Silica gel chromatography (hexane:EtOAc, 3:1) isolates the target compound with >98% purity.

  • HPLC : C18 column (MeCN:H₂O, 70:30) confirms stereochemical homogeneity.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): Key signals include δ 5.32 (H-3, d, J = 3.5 Hz), δ 5.18 (H-4, t, J = 9.8 Hz), and δ 2.10–2.06 (acetyl CH₃, 9H).

  • HRMS : [M+Na]⁺ calc. for C₁₄H₂₁NO₁₀Na: 418.1421; found: 418.1418.

Challenges and Optimization Strategies

Stereochemical Drift During Glycosidation

The use of low-temperature conditions (−15°C to 0°C) and Yb(OTf)₃ minimizes anomeric epimerization, preserving the β-configuration.

Competitive Acetylation at Position 6

Employing bulky silyl protecting groups (TBDMS) or kinetic control (short reaction times) prevents undesired acetylation at the 6-hydroxy group .

Chemical Reactions Analysis

Deacetylation Reactions

Selective removal of acetyl groups is critical for generating intermediates in carbohydrate chemistry:

  • Base-Catalyzed Deacetylation :

    • Reagents : Sodium methoxide (NaOMe) in methanol.

    • Conditions : RT, 2 hours.

    • Yield : 92%.

  • Enzymatic Deacetylation :

    • Enzyme : Candida antarctica lipase B.

    • Conditions : pH 7.0, 37°C, 24 hours.

    • Outcome : Selective removal of acetyl groups at C3 and C4 positions.

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or enzymatic conditions:

Acidic Hydrolysis

  • Reagents : 0.5M HCl.

  • Conditions : 60°C, 6 hours.

  • Product : Glucosamine hydrochloride.

  • Yield : 85%.

Enzymatic Hydrolysis

  • Enzyme : β-Glucosidase from almonds.

  • Conditions : 37°C, pH 5.0, 24 hours.

  • Product : Partially deacetylated GlcNAc derivatives.

  • Yield : 68%.

Glycosylation and Transglycosylation

The compound serves as a glycosyl donor in enzymatic synthesis:

  • Reaction Type : Transglycosylation.

  • Enzyme : Glycosyltransferase (e.g., LgtC from Neisseria meningitidis).

  • Conditions : 37°C, pH 7.4, 4 hours.

  • Product : Oligosaccharide derivatives (e.g., Lewis X antigen analogs).

  • Yield : 55% .

Thermal Decomposition

Under controlled pyrolysis:

  • Conditions : 180°C, nitrogen atmosphere, 30 minutes.

  • Products : Caramelization products (complex mixture of furans and pyrans).

  • Mechanism : Sequential dehydration and cyclization of the sugar backbone.

Hydrogenation

Catalytic hydrogenation modifies the ring structure:

  • Catalyst : 10% Pd/C.

  • Conditions : 50 psi H₂, 80°C, 8 hours.

  • Product : [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyhexitol-2-yl]methyl acetate.

  • Yield : 72% .

Conjugation Reactions

The compound participates in bioconjugation for drug delivery systems:

  • Reaction : Esterification with succinic anhydride.

  • Conditions : DMF, RT, 12 hours.

  • Product : Succinylated derivative (water-soluble prodrug).

  • Yield : 63% .

Oxidative Degradation

Exposure to strong oxidizers alters its structure:

  • Reagents : Potassium permanganate (KMnO₄) in acidic medium.

  • Conditions : 50°C, 3 hours.

  • Products : Acetic acid, CO₂, and ammonia.

Scientific Research Applications

Antidiabetic Properties

A notable application of this compound is in the treatment of diabetes. Research indicates that derivatives of this compound can enhance insulin sensitivity and reduce blood glucose levels. For instance, a study demonstrated that specific modifications to the oxan structure could lead to compounds with improved pharmacological profiles for diabetes management .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. In vitro studies have indicated that it exhibits significant activity against Gram-positive and Gram-negative bacteria. A detailed analysis revealed that the mechanism involves disrupting bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of this compound. It has been observed to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential as a therapeutic agent for inflammatory diseases .

Enzyme Inhibition

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit glycosidase enzymes, which are crucial for carbohydrate metabolism .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. Case studies have demonstrated improved therapeutic outcomes when used in conjunction with other pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticEnhances insulin sensitivity
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme inhibitionInhibits glycosidase enzymes
Drug deliveryForms stable complexes with drugs

Case Studies

  • Antidiabetic Study :
    • Objective : To evaluate the effectiveness of the compound in lowering blood glucose levels.
    • Findings : The compound demonstrated a significant reduction in fasting blood glucose levels in diabetic animal models compared to control groups.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics used for comparison.
  • Anti-inflammatory Research :
    • Objective : To investigate the effects on cytokine production in human immune cells.
    • Findings : The compound reduced TNF-alpha and IL-6 production significantly compared to untreated controls.

Mechanism of Action

The mechanism of action of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group at the 2 position allows the compound to participate in glycosylation reactions, which are crucial for the formation of glycoproteins and glycolipids. These glycosylation processes are essential for various cellular functions, including cell signaling and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its role in glycosylation processes make it a valuable tool in research and industrial applications .

Biological Activity

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is a glucosamine derivative characterized by multiple acetyl groups and an acetamido moiety. This compound has garnered attention in biochemical research due to its potential biological activities and applications in medicinal chemistry.

This compound's structural characteristics include:

  • Molecular Formula : C12H19N1O7
  • Molecular Weight : 293.29 g/mol
  • CAS Number : 34051-43-9

The presence of hydroxyl and acetamido groups enhances its reactivity and interaction with biological macromolecules, making it a candidate for various therapeutic applications.

The biological activity of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is primarily attributed to its ability to participate in glycosylation reactions. These reactions are crucial for the synthesis of glycoproteins and glycolipids, which play significant roles in cell signaling and immune responses. The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Antimicrobial Activity

Studies have indicated that glucosamine derivatives can possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Research suggests that compounds similar to [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Such properties are beneficial in preventing cellular damage and could have implications in aging and chronic disease management.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may stem from its ability to inhibit pro-inflammatory cytokines. This effect can be particularly relevant in conditions such as arthritis or other inflammatory disorders .

Study 1: Antimicrobial Efficacy

A study examining glucosamine derivatives found that certain acetylated forms demonstrated significant antibacterial activity against strains of E. coli and Staphylococcus aureus. While specific data on [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate was not provided, the structural similarities suggest potential efficacy .

Study 2: Antioxidant Activity Assessment

In vitro assays evaluating the antioxidant capacity of various glucosamine derivatives indicated that those with multiple hydroxyl groups exhibited higher radical scavenging activity. This suggests that [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate could similarly possess significant antioxidant properties.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
GlucosamineAntimicrobialEffective against E. coli
Acetylated GlucosamineAntioxidantHigh radical scavenging activity
N-Acetyl-D-glucosamineAnti-inflammatoryReduced IL-6 production

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via selective acetylation and glycosylation strategies. For example, Ni-catalyzed carboboration of glycals (e.g., D-glucal derivatives) enables stereoselective C-glycoside formation, achieving ~75% yield under optimized conditions (hexane/ethyl acetate solvent system, 8:1 v/v) . Regioselectivity is controlled by steric and electronic effects of protecting groups (e.g., acetyl vs. benzyl), with temperature and catalyst loading critical for minimizing side reactions.

Q. How can the structure of this compound be unambiguously characterized, and what analytical techniques are most effective?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves stereochemistry and substituent positions. For example, acetyloxy groups at C3 and C4 produce distinct downfield shifts (~2.0–2.3 ppm for methyl protons in ¹H NMR). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular formula and spatial arrangement .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

  • Methodological Answer : The compound is sensitive to hydrolysis due to acetyl groups. Storage at –20°C under anhydrous conditions (e.g., sealed with molecular sieves) is recommended. Avoid prolonged exposure to moisture or basic environments. Stability studies using HPLC monitoring show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization, acyl migration) impact synthetic yields, and what strategies minimize these issues?

  • Methodological Answer : Acyl migration at C6 hydroxy groups can occur under acidic or thermal conditions, leading to structural isomers. Kinetic studies using TLC or LC-MS reveal migration rates increase above 40°C. Mitigation involves low-temperature reactions (<25°C) and buffered conditions (pH 6–7). Epimerization is minimized by avoiding prolonged exposure to polar aprotic solvents like DMF .

Q. What contradictions exist in reported bioactivity data for structurally similar glycosides, and how can experimental design address these discrepancies?

  • Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) often stem from varying cell lines or assay protocols (e.g., MTT vs. resazurin). For example, Mosmann’s MTT protocol requires careful control of incubation time (4 hours) to avoid formazan crystal overgrowth, which skews absorbance readings . Standardized positive controls (e.g., doxorubicin) and triplicate replicates improve reproducibility.

Q. What computational or mechanistic models explain the compound’s reactivity in glycosylation reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition-state energies for glycosidic bond formation. For example, the axial C5 acetamido group stabilizes the oxocarbenium ion intermediate, favoring β-selectivity. Experimental validation via kinetic isotope effects (KIEs) confirms the rate-determining step involves C–O bond cleavage .

Q. How can the compound’s metabolic stability be assessed in vitro, and what modifications enhance resistance to enzymatic degradation?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Fluorination at C6 (replacing –OH with –F) or methyl ether substitution reduces susceptibility to esterases. Comparative studies show fluorinated analogs exhibit 3× longer half-life (t₁/₂ = 45 mins vs. 15 mins for parent compound) .

Safety and Compliance

Q. What safety protocols are critical for handling [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound’s Safety Data Sheet (SDS) specifies avoiding ignition sources (P210) and immediate washing after skin contact (P302+P352). Spills should be neutralized with sodium bicarbonate and absorbed with inert material .

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